三氯化锗

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Trichlorogermane is synthesized through various methods. For instance, the synthesis of trichlorogermane triethylaminate [HGeCl3·NEt3] involves NMR and IR spectroscopy and quantum chemistry (Ignat’ev et al., 2018). Another method includes the reaction of (triarylmethyl)lithium species with tetrachlorogermane to produce trichloro[tris(3-tert-butyl-6-methoxyphenyl)methyl]germane (Iwanaga et al., 2006).

Molecular Structure Analysis

The molecular structure of trichlorogermane derivatives has been a subject of detailed study. X-ray crystallographic analyses have revealed heptacoordinate structures in some trichlorogermane compounds, with interatomic distances indicative of significant intramolecular interactions (Takeuchi & Takase, 2004).

Chemical Reactions and Properties

Trichlorogermane undergoes various reactions with organic and inorganic compounds. It has been shown to react with butadiene and isoprene to form unsaturated five-membered heterocyclic compounds (Mironov & Gar, 1966). Additionally, trichlorogermane is involved in reactions with aromatic compounds leading to the formation of specific germanium-containing compounds (Kolesnikov et al., 1983).

Physical Properties Analysis

The physical properties of trichlorogermane include its stability and reactivity under different conditions. The stability of trichlorogermane compounds against moisture and their decomposition behavior during processes like column chromatography have been documented (Iwanaga et al., 2006).

Chemical Properties Analysis

Trichlorogermane exhibits a range of chemical properties, especially in its reactions with other halides and unsaturated compounds. It has been used in Pd-catalyzed cross-couplings and exhibits reactivity indicative of a superacid in organic chemistry (Zhang et al., 2010).

科学研究应用

合成和结构分析

- 三氯化锗胺化合物的合成和结构:研究详细描述了三氯化锗三乙基胺的合成,并利用核磁共振、红外光谱和量子化学进行了结构研究,表明形成了与氮原子质子转移的配合物,这对于开发用于各种应用的新锗基化合物可能具有重要意义(Ignat’ev等,2018)。

材料科学和纳米技术

- 锗纳米晶:一项研究描述了通过在高沸点有机溶剂中热分解三氯化锗合成Ge纳米颗粒的方法。这种方法扩展了有机锗前体实验的温度范围,可能促进纳米技术和材料科学的进展(Zaitseva et al., 2006)。

有机化学应用

- 三氯化锗的超酸性质:三氯化锗被确定为有机化学中的新型超酸,揭示了其酸性和超酸性质、电化学行为以及与有机卤化物和不饱和化合物的反应。这些发现对其在有机合成和新化学反应的发展具有重要意义(Kolesnikov et al., 2003)。

化学反应性和键合

- 质子给体性质:研究探索了三氯化锗的质子给体性质,表明其能够与碱发生作用形成接触离子对,突显了其化学反应性和在合成新化合物方面的潜在应用(Kolesnikov et al., 2001)。

交叉偶联反应

- 锗-斯蒂尔偶联反应:研究探讨了在钯催化的交叉偶联反应中使用三氯化锗的方法,证明了其在有机转化和复杂有机分子合成中的有效性。这突显了其在现代有机合成中的实用性,以及在创造新的化学途径方面的潜力(Zhang et al., 2010)。

安全和危害

属性

InChI |

InChI=1S/Cl3Ge/c1-4(2)3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITSIQZHKDXQEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

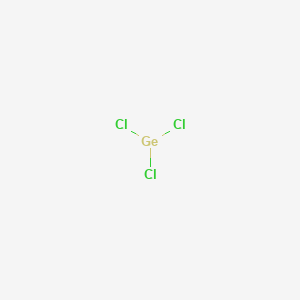

Cl[Ge](Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3Ge |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trichlorogermane | |

CAS RN |

1184-65-2 |

Source

|

| Record name | Germane, trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germane, trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichlorogermane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。